molecular formula C7H8N2O B12967015 3,4-Diaminobenzaldehyde

3,4-Diaminobenzaldehyde

Cat. No.: B12967015
M. Wt: 136.15 g/mol
InChI Key: NSILMBMDJGSYNS-UHFFFAOYSA-N
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Description

3,4-Diaminobenzaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of benzaldehyde, where two amino groups are substituted at the 3 and 4 positions of the benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diaminobenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 3,4-dinitrobenzaldehyde using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding this compound after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of 3,4-dinitrobenzaldehyde. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-Diaminobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Diaminobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the development of fluorescent probes for biological imaging.

    Industry: It is used in the production of polymers and resins.

Mechanism of Action

The mechanism by which 3,4-diaminobenzaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it can act as a fluorescent probe by interacting with specific biomolecules, leading to fluorescence emission. The molecular targets and pathways involved vary depending on the specific application and the nature of the biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diaminobenzaldehyde is unique due to the presence of two amino groups, which significantly enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3,4-diaminobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILMBMDJGSYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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